Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-
Description
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- (C₁₃H₁₀N₂O₃) is an azo compound characterized by a nitro group at the para position of the phenylazo moiety and a hydroxyl group at the ortho position relative to the aldehyde. Its molecular weight is 242.23 g/mol, with a melting point of 128–130°C and a predicted pKa of 7.19 ± 0.18 . This compound is primarily used as an intermediate in synthesizing dyes, fluorescent probes, and bioactive molecules. Its tautomeric behavior (azo vs. hydrazone forms) is solvent-dependent, with the azo form stabilized in non-polar/protic solvents and the hydrazone form favored in polar aprotic solvents like DMF .
Properties
CAS No. |
32041-64-8 |
|---|---|
Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |
InChI Key |
ITTSIMLWANMLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Nitroaniline
The synthesis begins with the diazotization of 4-nitroaniline, a nitro-substituted aromatic amine. In a typical procedure, 4-nitroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise under vigorous stirring to form the diazonium chloride intermediate. The temperature is rigorously maintained below 5°C to prevent premature decomposition of the diazonium salt.
Key Reaction Conditions:
-
Molar Ratio: 1:1.1 (4-nitroaniline : NaNO₂)
-
Acid Concentration: 10–15% HCl (v/v)
-
Reaction Time: 30–45 minutes
Coupling with Salicylaldehyde
The diazonium salt is subsequently coupled with salicylaldehyde (2-hydroxybenzaldehyde) in an alkaline medium. The reaction is performed at pH 8–9, achieved by adding sodium acetate or sodium hydroxide. The coupling occurs at the para position relative to the hydroxyl group of salicylaldehyde, forming the azo bond.
Reaction Parameters:
-
Solvent: Ethanol-water mixture (1:1 v/v)
-
Temperature: 0–10°C
-
Coupling Time: 2–4 hours
Isolation and Purification:
The crude product is filtered, washed with cold ethanol, and recrystallized from a hot ethanol-water solution to yield bright yellow crystals.
Industrial Production Methods
Industrial synthesis scales the laboratory procedure while optimizing for cost, yield, and environmental impact. Continuous-flow reactors replace batch systems to enhance efficiency.
Continuous Diazotization
4-Nitroaniline and HCl are fed into a tubular reactor with precise temperature control. NaNO₂ is introduced via a separate stream, ensuring rapid mixing and minimizing side reactions.
Coupling in Multiphase Systems
Salicylaldehyde is dispersed in a water-ethanol emulsion, and the diazonium solution is added incrementally. Automated pH adjustment systems maintain alkaline conditions, improving reaction consistency.
Industrial Yield Optimization:
| Parameter | Laboratory Yield | Industrial Yield |
|---|---|---|
| Temperature Control | 70–75% | 85–90% |
| Reaction Scale | 10 g | 100 kg |
| Purity | 95% | 98% |
Reaction Optimization Strategies
Solvent Effects
The choice of solvent significantly impacts reaction kinetics and product solubility. Polar aprotic solvents like dimethyl sulfoxide (DMSO) increase coupling rates but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.
Table 1: Solvent Comparison
| Solvent | Coupling Rate | Yield | Purity |
|---|---|---|---|
| Ethanol | Moderate | 70% | 95% |
| DMSO/Ethanol | High | 75% | 90% |
| Water | Low | 50% | 85% |
pH and Temperature Dependence
The coupling reaction is highly pH-sensitive. Below pH 7, protonation of the phenolic hydroxyl group inhibits nucleophilic attack, while above pH 10, diazonium salt decomposition accelerates.
Optimal Conditions:
-
pH: 8.5–9.0
-
Temperature: 5–10°C
Mechanistic Insights
The diazotization proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with 4-nitroaniline to generate the diazonium ion. During coupling, the diazonium ion acts as an electrophile, attacking the electron-rich ortho position of salicylaldehyde’s hydroxyl group. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the diazonium ion, favoring regioselective coupling.
Challenges and Solutions
Byproduct Formation
Side products such as bis-azo compounds or hydroxylated derivatives may form if reaction conditions deviate. These are minimized by:
-
Strict temperature control during diazotization.
-
Gradual addition of the diazonium salt to the coupling component.
Purification Techniques
Recrystallization from ethanol-water mixtures removes unreacted starting materials. For high-purity applications, column chromatography using silica gel and ethyl acetate/hexane eluents is employed.
Scientific Research Applications
Biological Research Applications
-
Antimicrobial Activity :
Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibit significant antibacterial and antifungal properties. Studies have shown that compounds synthesized from this benzaldehyde can effectively inhibit the growth of various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and fungi like Aspergillus niger and Candida neoformans . For instance, a specific derivative demonstrated an antibacterial activity of 78.8% against S. aureus, while others showed varying degrees of efficacy depending on their structural modifications . -
Pharmacological Studies :
The presence of hydroxyl and nitro groups enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its binding affinity with proteins and enzymes are ongoing, suggesting its potential use in drug development .
Dye Chemistry Applications
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is also significant in dye chemistry due to its vibrant color and structural properties:
- Dye Synthesis : The compound serves as a raw material for synthesizing various dyes and pigments. Its azo-based structure allows for the production of bright colors that are useful in textiles and other industries .
- Optical Properties : The compound exhibits interesting optical characteristics that can be exploited in photonic applications. Studies on its absorption spectrum indicate predominant azo form characteristics, which are crucial for developing photoluminescent materials .
Organic Synthesis Applications
In organic synthesis, Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- can function as:
- Oxidant or Catalyst : The compound is utilized as an oxidant or catalyst in various chemical reactions. Its ability to participate in redox reactions makes it valuable in synthetic organic chemistry .
- Intermediate in Reactions : It serves as a reaction intermediate in the synthesis of more complex organic molecules, facilitating the formation of azo compounds through diazonium coupling reactions .
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Impact on Biological Activity : Derivatives of 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde (e.g., azetidin-2-ones) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with potency order: chloro derivatives > nitro derivatives > methoxy derivatives . The nitro group enhances activity compared to methoxy but is less potent than chloro.
- Solubility and Applications : The sodium salt (Mordant Yellow 3R) has higher aqueous solubility due to the carboxylate group, making it suitable for textile dyeing . In contrast, the parent benzaldehyde compound is used in organic synthesis and fluorescent probes.
Tautomerism and Solvent Effects
The nitro group in 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde stabilizes the azo tautomer in non-polar solvents (e.g., hexane) via intramolecular hydrogen bonding. In polar aprotic solvents (e.g., DMF), the hydrazone form dominates due to extended conjugation and anion stabilization . Comparatively:
- Methoxy-substituted analogue : The electron-donating -OCH₃ group may shift tautomerism toward the hydrazone form even in protic solvents, reducing intramolecular hydrogen bonding strength.
- Sodium salt (Mordant Yellow 3R) : Ionic character eliminates tautomerism, favoring the hydrazone anion for enhanced solubility and dyeing efficiency .
Physico-Chemical Properties
- Melting Point : The nitro derivative (128–130°C) has a higher melting point than the methoxy analogue (data unavailable), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group .
- Acidity (pKa) : The nitro group increases acidity (pKa ~7.19) compared to methoxy-substituted analogues, facilitating deprotonation in basic media .
Biological Activity
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-, also known as 4-nitrophenyl azo salicylaldehyde, is an organic compound characterized by its unique chemical structure that includes a hydroxyl group and a nitrophenylazo substituent. This compound has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is . Its structure can be represented as follows:
This compound features:
- A hydroxyl group (-OH) that enhances its solubility and reactivity.
- An azo group (-N=N-) which contributes to its vivid color and potential biological activity.
- A nitro group (-NO₂) that can undergo reduction to form reactive intermediates, influencing its interaction with biological targets.
The biological activity of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is primarily attributed to its ability to interact with various cellular components. The nitro group can be reduced to an amine, leading to the formation of reactive intermediates that exhibit antimicrobial effects. Moreover, the aldehyde group can form Schiff bases with amines, participating in diverse biochemical pathways that may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various bacteria and fungi:
- Antibacterial Activity : The compound has been tested against several bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicate varying degrees of effectiveness depending on the structural modifications present in the compounds .
- Antifungal Activity : The presence of the nitro group enhances the antimicrobial efficacy of related compounds. Notably, it has shown promising results against pathogenic fungi such as Aspergillus niger and Candida neoformans. .
Anticancer Potential
The potential anticancer properties of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- have been explored through various studies. Compounds synthesized from this structure have been evaluated for their antiproliferative effects on tumor cells. These studies suggest that modifications in the substituents can significantly influence the anticancer activity, with certain derivatives showing enhanced effectiveness against specific cancer cell lines .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- and its derivatives:
- Synthesis and Antimicrobial Screening : A study reported the synthesis of several derivatives through condensation reactions. These compounds were screened for their antimicrobial activity against a range of pathogens. The findings indicated that certain substitutions led to increased antibacterial potency compared to others .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that the position and nature of substituents significantly affect biological activity. For instance, compounds with meta-nitro substitutions exhibited higher antibacterial activity compared to those with para-substitutions .
- In Vitro Studies : In vitro studies demonstrated that some derivatives not only inhibit bacterial growth but also exhibit cytotoxic effects on cancer cell lines. The mechanism involves disruption of cellular processes through reactive oxygen species generation .
Comparative Analysis
The following table summarizes the biological activities of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- compared to related compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- | Moderate to High | High | Moderate |
| 2-Hydroxy-5-(4-chlorophenylazo) | Low | Moderate | Low |
| Salicylaldehyde | High | Low | High |
Q & A
Q. What are the standard synthetic routes for preparing 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde?
The compound is synthesized via condensation reactions. A typical method involves refluxing substituted benzaldehyde derivatives with diazonium salts under acidic conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Characterization via elemental analysis, FT-IR, and NMR ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- UV-Vis spectroscopy : Identifies tautomeric forms (azo vs. hydrazone) by analyzing absorption bands (e.g., a CT band at ~450 nm in DMF) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N=N stretch at ~1400 cm⁻¹) .
- NMR : Assigns proton environments (e.g., aldehyde proton at ~10 ppm, aromatic protons at 7–8 ppm) .
- Elemental analysis : Validates purity and stoichiometry .
Q. How does solvent polarity influence the tautomeric equilibrium of this compound?
Non-polar solvents (e.g., hexane) stabilize the azo form due to intramolecular hydrogen bonding, while polar aprotic solvents (e.g., DMF) favor the hydrazone tautomer via extended conjugation and anion stabilization. Binary solvent mixtures show intermediate behavior due to competing solvation effects .
Q. What are the stability considerations for handling this compound?
The compound is light-sensitive and prone to tautomerism. Storage in inert, anhydrous solvents (e.g., DMSO-d6) under nitrogen is recommended. Decomposition temperatures exceed 200°C, as determined by thermal gravimetric analysis .
Q. How is the azo-hydrazone tautomer ratio quantified experimentally?
UV-Vis spectroscopy is used to measure absorbance ratios of tautomer-specific bands (e.g., azo at ~380 nm vs. hydrazone at ~450 nm). Solvent parameters like dielectric constant and hydrogen-bonding capacity are correlated with tautomer dominance .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental tautomer ratios?
Density functional theory (DFT) calculations optimize geometries and predict tautomer stability. Solvent effects are modeled using polarizable continuum models (PCM), reconciling discrepancies between experimental and theoretical data . For example, DMF’s high polarity stabilizes the hydrazone anion, which DFT may underestimate without explicit solvent molecules.
Q. What experimental design optimizes dye applications of this compound?
To enhance photostability for textile dyes:
- Solvent selection : Use polar aprotic solvents to favor the hydrazone form, which exhibits stronger lightfastness .
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption for broader visible coverage .
- Metal complexation : Chelate with transition metals (e.g., Ni²⁺) to improve binding to wool/silk fabrics .
Q. How do substituents on the phenyl ring affect electronic properties?
Electron-withdrawing groups (e.g., -NO₂) enhance conjugation, redshift absorption maxima, and stabilize the hydrazone form. Steric effects from bulky substituents disrupt planarization, reducing tautomer interconversion rates. These trends are validated via Hammett plots and TD-DFT calculations .
Q. What strategies mitigate spectral data contradictions in mixed solvents?
- Microenvironment mapping : Use fluorescence probes (e.g., pyrene) to assess local polarity in binary solvents .
- Job’s plot analysis : Determine stoichiometry of solvent-solute interactions to identify preferential solvation .
- Time-resolved spectroscopy : Monitor tautomerization kinetics to disentangle equilibrium vs. kinetic effects.
Q. How can this compound be functionalized for bioimaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
